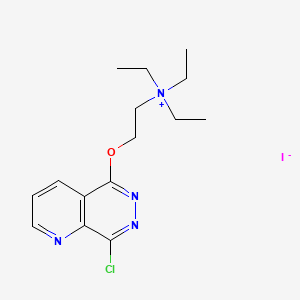

2-((8-Chloropyrido(2,3-d)pyridazin-5-yl)oxy)-N,N,N-triethylethanaminium iodide

説明

This compound is a quaternary ammonium salt featuring a bicyclic aromatic core (8-chloropyrido[2,3-d]pyridazine) linked via an ether oxygen to a triethylammonium group. The chlorine substituent at position 8 and the pyridopyridazine system contribute to its unique electronic and steric properties. Though direct pharmacological data are unavailable in the provided evidence, structural analogs suggest applications in neuromuscular or receptor-targeted therapies .

特性

CAS番号 |

86327-99-3 |

|---|---|

分子式 |

C15H22ClIN4O |

分子量 |

436.72 g/mol |

IUPAC名 |

2-(8-chloropyrido[2,3-d]pyridazin-5-yl)oxyethyl-triethylazanium;iodide |

InChI |

InChI=1S/C15H22ClN4O.HI/c1-4-20(5-2,6-3)10-11-21-15-12-8-7-9-17-13(12)14(16)18-19-15;/h7-9H,4-6,10-11H2,1-3H3;1H/q+1;/p-1 |

InChIキー |

JSFBYXCQWVEJBJ-UHFFFAOYSA-M |

正規SMILES |

CC[N+](CC)(CC)CCOC1=NN=C(C2=C1C=CC=N2)Cl.[I-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((8-Chloropyrido(2,3-d)pyridazin-5-yl)oxy)-N,N,N-triethylethanaminium iodide typically involves multiple steps. The starting material is often 8-chloropyrido[2,3-d]pyridazine, which undergoes a series of reactions to introduce the oxy and triethylethanaminium groups. The reaction conditions may include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, often involving rigorous purification steps such as recrystallization and chromatography .

化学反応の分析

Types of Reactions

2-((8-Chloropyrido(2,3-d)pyridazin-5-yl)oxy)-N,N,N-triethylethanaminium iodide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reduction can be achieved using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated site, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or neutral medium.

Reduction: NaBH₄ in methanol or ethanol.

Substitution: Ammonia or primary amines in anhydrous conditions.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of substituted amines or thiols.

科学的研究の応用

Chemistry

The compound serves as a building block for synthesizing more complex molecules . Its unique structure allows chemists to explore new synthetic pathways and develop novel chemical entities.

Biology

Investigations into its potential as a biochemical probe or inhibitor have shown promise. The compound may interact with specific molecular targets, influencing biological pathways.

Medicine

Research has focused on its therapeutic effects , particularly in targeting enzymes or receptors involved in disease processes. The compound's ability to modulate enzyme activity makes it a candidate for drug development against various conditions.

Industry

In industrial applications, this compound is utilized in the development of novel materials and catalysts , enhancing efficiency in chemical processes.

The biological activity of 2-((8-Chloropyrido(2,3-d)pyridazin-5-yl)oxy)-N,N,N-triethylethanaminium iodide is primarily attributed to its interactions with specific molecular targets:

- It may function as an inhibitor or activator , impacting various biological pathways.

- Studies have indicated its potential for anticancer properties by targeting overexpressed proteins in certain cancers.

Case Studies

作用機序

The mechanism of action of 2-((8-Chloropyrido(2,3-d)pyridazin-5-yl)oxy)-N,N,N-triethylethanaminium iodide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The pathways involved could include signal transduction cascades or metabolic pathways .

類似化合物との比較

Comparison with Structurally Similar Compounds

Gallamine Triiodide (2,2',2''-[1,2,3-Benzenetriyltris(oxy)]tris(N,N,N-triethylethanaminium) Triiodide)

- Structure : A benzene ring with three ether-linked triethylammonium groups.

- Therapeutic Use : Skeletal muscle relaxant (nicotinic acetylcholine receptor antagonist).

- Key Differences: Aromatic Core: Gallamine uses a benzene ring, while the target compound employs a chlorinated pyridopyridazine system. The latter’s fused heterocycle may enhance π-π stacking or receptor binding specificity.

- Synthesis: Gallamine is derived from pyrogallol and diethylaminochloroethane, contrasting with the target compound’s likely coupling of 8-chloropyridopyridazin-5-ol with triethylamine ethyl iodide .

2-{[Ethoxy(ethyl)phosphoryl]thio}-N,N,N-triethylethanaminium Iodide (CAS 24578-82-3)

- Structure : A phosphorylthio group replaces the pyridopyridazine-oxy moiety.

- Functional Differences: Reactivity: The phosphorus-sulfur bond may confer hydrolytic instability compared to the target compound’s ether linkage.

- Molecular Weight : 432.3 g/mol (vs. ~450–500 g/mol estimated for the target compound), indicating differences in steric bulk .

2-[(4-Hydroxybenzoyl)oxy]-N,N,N-trimethylethanaminium Iodide (CAS 81947-42-4)

- Structure : A trimethylammonium group with a 4-hydroxybenzoyloxy substituent.

- Key Contrasts: Ammonium Substituents: Trimethyl vs. Aromatic Group: The hydroxybenzoyl moiety may engage in hydrogen bonding, unlike the electron-deficient chloropyridopyridazine.

- Applications : Hydroxybenzoyl derivatives often serve as photoactive or antioxidant agents, diverging from the target compound’s inferred neuromuscular focus .

Research Implications and Gaps

- Synthetic Challenges: The pyridopyridazine core’s synthesis (e.g., via halogenation/cyclization of aminopyridines) may require specialized conditions, as seen in microwave-assisted reactions for similar heterocycles .

- Structure-Activity Relationships (SAR) : The chlorine atom’s role in bioactivity warrants exploration—electron-withdrawing effects could modulate receptor binding or metabolic stability.

- Toxicity and Stability : Quaternary ammonium salts often exhibit low oral bioavailability due to poor intestinal absorption; the target compound’s lipophilic aromatic system may partially mitigate this.

生物活性

2-((8-Chloropyrido(2,3-d)pyridazin-5-yl)oxy)-N,N,N-triethylethanaminium iodide (CAS No. 86327-99-3) is a synthetic compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C15H22ClIN4O |

| Molecular Weight | 436.72 g/mol |

| Melting Point | Not specified |

| IUPAC Name | 2-(8-chloropyrido[2,3-d]pyridazin-5-yl)oxyethyl-triethylazanium; iodide |

| SMILES | CCN+(CC)CCOC1=NN=C(C2=C1C=CC=N2)Cl.[I-] |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may function as an inhibitor or activator by binding to active sites or allosteric sites on these targets. This interaction can modulate various biological pathways, including signal transduction and metabolic processes .

Antimicrobial Properties

Research indicates that 2-((8-Chloropyrido(2,3-d)pyridazin-5-yl)oxy)-N,N,N-triethylethanaminium iodide exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential use as an antibacterial agent.

Anticancer Activity

In preliminary studies, the compound has demonstrated cytotoxic effects on various cancer cell lines. It appears to induce apoptosis in cells by activating caspase pathways, which are critical for programmed cell death. Further investigation is required to elucidate its efficacy and safety in vivo .

Enzymatic Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise as a potential inhibitor of certain kinases, which play a crucial role in cancer progression and cell signaling .

Case Studies

- Antibacterial Efficacy : A study conducted on the antibacterial properties of the compound revealed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests that the compound could be developed into a therapeutic agent for treating bacterial infections.

- Cytotoxicity Assay : In a cytotoxicity assay using HepG2 liver cancer cells, 2-((8-Chloropyrido(2,3-d)pyridazin-5-yl)oxy)-N,N,N-triethylethanaminium iodide exhibited an IC50 value of 25 µM after 48 hours of treatment. This indicates significant potential for further development as an anticancer drug .

Research Applications

The unique structural features of 2-((8-Chloropyrido(2,3-d)pyridazin-5-yl)oxy)-N,N,N-triethylethanaminium iodide make it valuable for various applications in research:

- Chemical Synthesis : It serves as a building block for synthesizing more complex molecules in medicinal chemistry.

- Biochemical Probes : The compound is being investigated as a biochemical probe to study enzyme interactions and signaling pathways.

- Therapeutic Development : Ongoing research aims to explore its therapeutic potential in treating infections and cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。